1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H14N4·HCl. It is a derivative of piperidine and pyrimidine, two important heterocyclic compounds.
Mechanism of Action
Target of Action
A similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a selective inhibitor of protein kinase b (akt) . Akt is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
If it acts similarly to the aforementioned compound, it may function as an atp-competitive inhibitor, binding to the atp-binding site of the target protein and preventing atp from binding, thereby inhibiting the protein’s activity .
Biochemical Pathways
If it acts similarly to the aforementioned compound, it may affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which akt is a key component of . This pathway plays a crucial role in cellular processes such as cell proliferation and survival .
Pharmacokinetics
A compound with a similar structure was found to have good in vitro admet (absorption, distribution, metabolism, excretion, and toxicity) and in vivo pharmacokinetic characteristics .
Result of Action
If it acts similarly to the aforementioned compound, it may inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with kinases, which are crucial for phosphorylation processes in cells . These interactions can lead to changes in the activity of the enzymes, thereby affecting the overall biochemical reactions within the cell.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in influencing cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can interact with DNA-binding proteins, influencing gene expression and altering the production of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can influence metabolic flux and alter metabolite levels within cells . By modulating the activity of key enzymes, it can affect the overall metabolic balance, leading to changes in cellular energy production and utilization. These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization, researchers can gain insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and piperidine derivatives.
Reaction Conditions: The reaction involves the nucleophilic substitution of a pyrimidine derivative with a piperidine derivative under controlled conditions. This is usually carried out in the presence of a suitable solvent and a base to facilitate the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with different functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)piperidin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
2-(Piperidin-4-yl)benzoic acid hydrochloride: This compound has a benzoic acid moiety instead of a pyrimidine ring, which affects its reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring can exhibit diverse chemical and biological activities.
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISMOAYXIBWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671573 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-58-3 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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